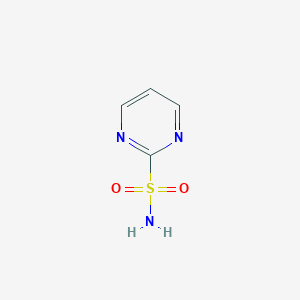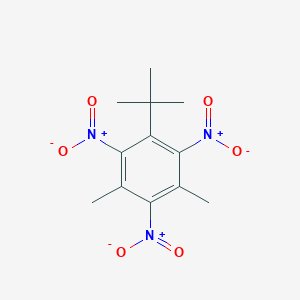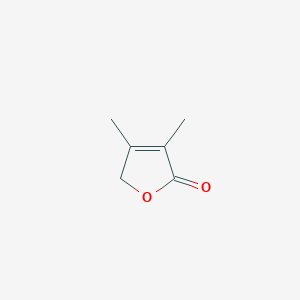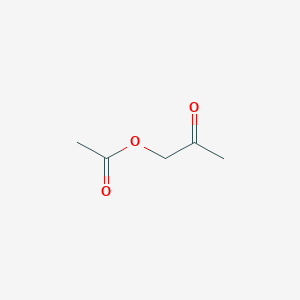
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Descripción general
Descripción
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, commonly referred to as CMCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyanoacetamides, which are known for their diverse range of biological activities. CMCA has been shown to exhibit potent antimicrobial, antifungal, and antitumor properties, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Metabolism Studies in Herbicide Research One significant area of research involving N-(2-chloro-6-methylphenyl)-2-cyanoacetamide relates to its metabolism in herbicide applications. A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research highlights the metabolic pathways of various chloroacetamide herbicides, contributing to a better understanding of their potential carcinogenicity.
Antimicrobial Agent Synthesis The compound has been explored in the synthesis of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable as antimicrobial agents, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. This research, published in the International Journal of Molecular Sciences, demonstrates the potential of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide derivatives in medical applications.
Photodegradation Studies The photodegradation of metolachlor, a compound related to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, was studied by Wilson and Mabury (2000). They investigated the production of monochloroacetic acid during the photolysis of metolachlor in a sunlight simulator, which is crucial for understanding the environmental impact of such herbicides. Their findings are detailed in the Journal of agricultural and food chemistry.
Protein Synthesis and Herbicide Mode of Action Research by Deal et al. (1980) in Weed Science investigated the effects of chloracetamides, including compounds similar to N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, on protein synthesis. This study provides insights into the mode of action of chloracetamide herbicides.
Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit the tyrosine-protein kinase lck , which plays a crucial role in the regulation of cell growth and differentiation.
Pharmacokinetics
Related compounds have been found to be metabolized in liver microsomes , suggesting that similar metabolic pathways may be involved.
Propiedades
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(11)10(7)13-9(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCJKAFQBNQMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308040 | |
| Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
CAS RN |
87165-28-4 | |
| Record name | NSC201563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)





